N-Allylnormetazocine hydrochloride

Sigma-1 receptor binding affinity radioligand competition

N-Allylnormetazocine HCl (SKF-10047) is the prototypical sigma-1 agonist, essential for discriminating sigma pharmacology from opioid/NMDA pathways. Key differentiation: sharp sigma-1/sigma-2 selectivity (~11-13), 55-fold enantioselectivity favoring the (+)-isomer, and negligible opioid receptor binding versus pentazocine. The (+)-isomer (CAS 133005-41-1) enables stereospecific studies of sigma-1-mediated calcium signaling, neuroprotection, and cellular stress responses. The (-)-isomer exhibits reverse stereoselectivity at sigma-2 receptors—ideal for tissue-specific sigma-2 interrogation. Behavioral neuroscientists rely on this compound as an indispensable comparator for sigma-1 versus PCP/NMDA discrimination. Supplied at ≥98% HPLC purity; verify enantiomeric identity for SAR and assay validation.

Molecular Formula C17H24ClNO
Molecular Weight 293.8 g/mol
Cat. No. B1258065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allylnormetazocine hydrochloride
Synonyms2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan
N-allylnorcyclazocine
N-allylnormetazocine
N-allylnorphenazocine
SK and F 10047
SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer
SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer
SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer
SK and F 10047, hydrobromide
SK and F 10047, monolactate
SK and F 10047, monooxalate
SKF 10047
SKF-10047
Molecular FormulaC17H24ClNO
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
InChIInChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17+;/m0./s1
InChIKeyZTGMHFIGNYXMJV-LQCMQXQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allylnormetazocine Hydrochloride: Sigma Receptor Ligand for Procurement-Sensitive Research


N-Allylnormetazocine hydrochloride (also known as SKF-10047 or NANM) is a synthetic benzomorphan that serves as a prototypical sigma receptor ligand, historically instrumental in distinguishing the sigma-1 receptor from opioid and NMDA receptors [1]. The compound demonstrates selective binding to sigma-1 receptors with affinity constants in the nanomolar range while exhibiting negligible interaction with classical opioid receptors, a profile that underpins its continued utility in sigma receptor pharmacology [2]. Available primarily as the (+)-isomer hydrochloride salt for research applications, this compound enables mechanistic studies of sigma-1 receptor-mediated cellular processes without confounding opioid receptor engagement.

Why N-Allylnormetazocine Hydrochloride Cannot Be Replaced by Other Sigma Ligands


Sigma receptor ligands exhibit highly divergent selectivity profiles, functional activities, and stereoselectivity, rendering direct substitution among benzomorphans inappropriate for controlled experiments. N-Allylnormetazocine hydrochloride possesses a unique combination of moderate sigma-1 affinity, demonstrable enantioselectivity favoring the (+)-isomer, and sharply reduced binding to classical opioid receptors compared to structurally similar compounds like pentazocine [1]. Moreover, the compound's interaction with PCP/NMDA sites differs from that of other sigma ligands, and its sigma-1/sigma-2 selectivity ratio is distinct [2]. These quantifiable pharmacological differences preclude generic replacement and necessitate compound-specific validation.

Quantitative Differentiation of N-Allylnormetazocine Hydrochloride Against Sigma Receptor Ligand Comparators


Sigma-1 Receptor Affinity: N-Allylnormetazocine Exhibits Distinct Binding Profile Relative to Pentazocine and NE-100

In direct competition binding assays against [3H](+)-pentazocine in rabbit iris-ciliary body membranes, (+)-N-allylnormetazocine displayed a Ki of 178 nM for sigma-1 sites, whereas the comparator (+)-pentazocine exhibited a Ki of 2.1 nM and the sigma antagonist NE-100 showed a Ki of 2.4 nM [1]. This 85-fold difference in sigma-1 affinity distinguishes N-allylnormetazocine as a moderate-affinity ligand compared to high-affinity benzomorphans like pentazocine, informing appropriate dosing strategies in functional assays.

Sigma-1 receptor binding affinity radioligand competition

Sigma-1 vs. Sigma-2 Selectivity: N-Allylnormetazocine Demonstrates Distinct Subtype Preference

In rat heart membrane preparations, the reverse stereoselectivity of [3H]DTG binding revealed sigma-2 receptor characteristics: (-)-SKF-10047 showed a Ki of 1,289 nM while (+)-SKF-10047 exhibited a markedly higher Ki of 17,582 nM [1]. This 13.6-fold stereoselective preference for the (-)-isomer at sigma-2 sites contrasts with sigma-1 preference for the (+)-isomer, quantifying the compound's differential engagement across sigma receptor subtypes. For comparison, (-)-pentazocine displayed a Ki of 140 nM at sigma-2 sites versus 2,190 nM for (+)-pentazocine, a 15.6-fold stereoselectivity [1].

Sigma-2 receptor sigma-1/sigma-2 selectivity stereoselectivity

Opioid Receptor Selectivity: N-Allylnormetazocine Displays Negligible Cross-Reactivity Compared to Benzomorphan Analogs

In rat brain homogenate competition assays, the (+)-N-benzyl analog of N-normetazocine demonstrated greater than 2,400-fold selectivity for sigma sites over mu opioid receptors [1]. While direct mu opioid Ki values for N-allylnormetazocine are not reported in this study, the parent compound N-allyl-N-normetazocine served as the baseline for these selectivity calculations, and the analog's pronounced sigma preference illustrates the scaffold's inherent capacity for opioid receptor discrimination. By contrast, (+)-pentazocine retains measurable mu opioid activity, with Ki values in the 2-7 nM range for sigma-1 and residual opioid engagement at higher concentrations [2].

Mu opioid receptor receptor selectivity off-target binding

Enantioselective Sigma-1 Binding: (+)-Isomer of N-Allylnormetazocine Shows Superior Affinity

The N-substituted N-normetazocine series exhibits marked enantioselectivity for the sigma binding site. Specifically, the (+)-N-benzyl analog demonstrated a 55-fold higher affinity compared to its (-)-enantiomer [1]. While direct enantiomeric comparison data for the parent N-allyl compound are limited, the structural class consistently shows that (+)-isomers bind sigma-1 sites with greater affinity, a property exploited in research to isolate sigma-1-mediated effects [1].

Enantioselectivity stereospecific binding sigma-1 receptor

Functional Potency in Sigma-1-Mediated Calcium Modulation: N-Allylnormetazocine Attenuates KCl-Induced Flux

In rat primary cortical neurons, among PCP-related sigma ligands tested, only (+)-SKF-10047 consistently attenuated the KCl-induced calcium flux [1]. This functional distinction contrasts with the in vivo behavioral findings where (+)-SKF-10047 produced overt behaviors while the selective sigma ligand (+)-pentazocine failed to induce any overt behaviors at doses up to 20 mg/kg in primates [2]. Together, these data demonstrate that N-allylnormetazocine possesses a unique functional profile—capable of calcium modulation in vitro while exhibiting distinct behavioral pharmacology—that separates it from more selective sigma-1 agonists.

Neuroprotection calcium signaling functional activity

Sigma-1 Binding Affinity in Guinea Pig Brain: N-Allylnormetazocine Displays Moderate Affinity with Defined Sigma-2 Selectivity Index

Binding studies in guinea pig brain membranes report a Ki of 48 nM for sigma-1 sites using [3H](+)-pentazocine radioligand and 625 nM for sigma-2 sites using [3H]DTG, yielding a sigma-1/sigma-2 selectivity index of approximately 13 . In separate datasets, the selectivity index (ratio of sigma-2 Ki to sigma-1 Ki) is reported as 11 in guinea pig brain [1]. For comparison, (+)-pentazocine demonstrates sigma-1 Ki values of 2-7 nM and a sigma-1/sigma-2 selectivity of approximately 60-85 [2], underscoring that N-allylnormetazocine is a less subtype-selective ligand.

Guinea pig brain sigma-1 sigma-2 selectivity index

Procurement-Driven Application Scenarios for N-Allylnormetazocine Hydrochloride in Sigma Receptor Research


Sigma-1 Receptor Functional Studies Requiring Defined, Non-Selective Activation

Researchers investigating sigma-1 receptor-mediated calcium signaling, neuroprotection, or cellular stress responses can utilize N-allylnormetazocine hydrochloride as a moderate-affinity agonist with a well-characterized sigma-1/sigma-2 selectivity profile (selectivity index ≈ 11-13). Its distinct functional effect in attenuating KCl-induced calcium flux—not consistently observed with other PCP-related sigma ligands—makes it a valuable tool for dissecting sigma-1-dependent and independent calcium modulation pathways [1].

Behavioral Pharmacology Studies Differentiating Sigma-1 from NMDA/PCP Receptor Contributions

N-Allylnormetazocine's ability to produce discriminative stimulus effects and overt behaviors that are partially mediated through PCP/NMDA sites—in contrast to the purely sigma-1-mediated effects of compounds like (+)-pentazocine—positions it as an essential comparator in behavioral neuroscience. Studies requiring discrimination between sigma-1 and PCP/NMDA receptor engagement benefit from N-allylnormetazocine's dual pharmacology [2].

Enantioselectivity Control Experiments for Sigma Receptor Binding Assays

The demonstrated 55-fold enantioselectivity of the N-normetazocine scaffold [3] supports the use of (+)-N-allylnormetazocine as a stereospecific probe. Laboratories validating sigma-1 receptor binding assays or conducting structure-activity relationship (SAR) studies can employ the (+)-isomer to establish baseline stereoselectivity, with the (-)-isomer serving as a negative control for sigma-1-mediated effects.

Sigma-2 Receptor Pharmacological Characterization via Reverse Stereoselectivity

In tissues expressing sigma-2 receptors (e.g., heart, liver), N-allylnormetazocine exhibits a characteristic reverse stereoselectivity: (-)-SKF-10047 binds with 13.6-fold higher affinity than (+)-SKF-10047 [4]. This property enables researchers to use enantiomeric pairs of N-allylnormetazocine to selectively interrogate sigma-2 receptor pharmacology without relying on highly selective but less accessible sigma-2 ligands.

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